molecular formula C6H4ClNaO2S B1324575 Sodium 2-chlorobenzenesulfinate CAS No. 15946-36-8

Sodium 2-chlorobenzenesulfinate

Cat. No.: B1324575
CAS No.: 15946-36-8
M. Wt: 198.6 g/mol
InChI Key: UTTKMJVQWOVAIH-UHFFFAOYSA-M
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Description

Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzenesulfonyl chloride with a reducing agent such as zinc powder or sodium sulfite. The reaction is typically carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonyl chloride with sodium sulfite in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. This reaction is facilitated by the presence of a suitable catalyst and occurs through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium 4-chlorobenzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 2-chlorobenzenesulfinate is unique due to the presence of a chlorine atom on the benzene ring, which imparts distinct reactivity and properties compared to other sodium sulfinates. For example, sodium 4-chlorobenzenesulfinate has the chlorine atom in the para position, which affects its reactivity and applications differently .

Properties

IUPAC Name

sodium;2-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKMJVQWOVAIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635807
Record name Sodium 2-chlorobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15946-36-8
Record name Sodium 2-chlorobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzenesulfonyl chloride (2.5 g) and dioxane (35 mL) was treated with a mixture of sodium bicarbonate (2.0 g), sodium sulfite (3.0 g) and water (17 mL), and the resulting mixture was heated at 75° C. for 30 minutes. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ethanol, filtered and the filtrate concentrated under reduced pressure. The residue was triturated with acetonitrile to afford the title compound as a white solid (2.3 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-chlorobenzenesulfinate
Reactant of Route 2
Sodium 2-chlorobenzenesulfinate
Reactant of Route 3
Sodium 2-chlorobenzenesulfinate
Reactant of Route 4
Sodium 2-chlorobenzenesulfinate
Reactant of Route 5
Sodium 2-chlorobenzenesulfinate
Reactant of Route 6
Sodium 2-chlorobenzenesulfinate

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